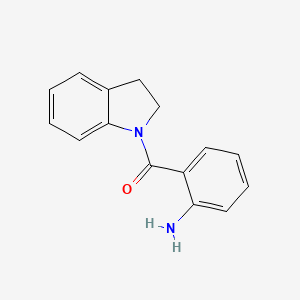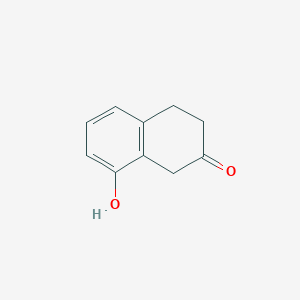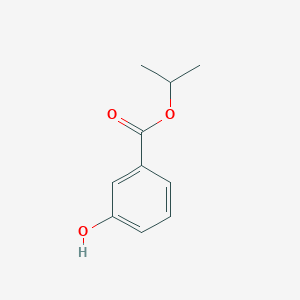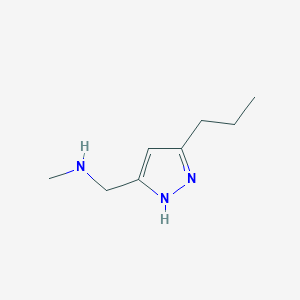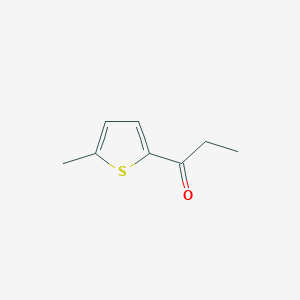
3-(4-Methoxyphenyl)furan-2,5-dione
Overview
Description
3-(4-Methoxyphenyl)furan-2,5-dione, also known as 4-Methoxyphenyl Furan or 4-MPF, is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of furan compounds, including this compound, involves various methods such as the Paal-Knorr Furan Synthesis, which is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products . Other methods include the use of palladium catalysis, gold-catalyzed cyclizations, and the combination of triazole-gold and copper catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a 4-methoxyphenyl group . The PubChem CID for this compound is 583401 .Chemical Reactions Analysis
Furan compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in Diels–Alder cycloadditions, which are highly selective and convergent synthetic tools for the rapid generation of molecular complexity .Physical and Chemical Properties Analysis
This compound has a melting point of 143-144 °C and a boiling point of 150 °C (at 0.1 Torr pressure). Its density is predicted to be 1.341±0.06 g/cm3 .Scientific Research Applications
Photochromic Properties
- Synthesis and Photochromic Properties : 3-(4-Methoxyphenyl)furan-2,5-dione derivatives exhibit photochromic properties in solution. These compounds have been synthesized, and their molecular and crystal structures were determined using X-ray diffraction. These substances are characterized by thermal stability and display fluorescence with quantum yields up to 0.1 (Makarova et al., 2011).
Synthesis and Reactions
Synthesis of Hydroxy-Methylnaphtho Furan-Diones : Researchers synthesized 5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione, a metabolite isolated from Aloe ferox and Bulbine capitata. This synthesis involved annulation reactions and the construction of the furan ring through multiple steps (Piggott & Wege, 2003).
Synthesis of Functionalized 1H-Pyrimidine-2-ones/thiones : Functionalized derivatives of this compound were synthesized, leading to the creation of pyrimidine, pyridazine, and imidazole derivatives. This study provides insights into the electronic and geometric structures of these compounds (Sarıpınar et al., 2006).
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it is likely that it interacts with proteins in some way, possibly by binding to them or modifying their structure or function.
Result of Action
Some studies suggest that related compounds may have cytotoxic effects , but more research is needed to confirm these findings and determine if they apply to 3-(4-Methoxyphenyl)furan-2,5-dione.
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)furan-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain proteases, potentially inhibiting their function . This interaction is crucial as it can modulate various biochemical pathways, leading to altered cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical and cellular effects .
Properties
IUPAC Name |
3-(4-methoxyphenyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKJHFOLVWLLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298080 | |
| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4665-00-3 | |
| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


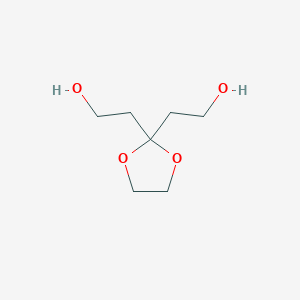
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)
![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
